3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a rigid norbornane (bicyclo[2.2.1]heptane) backbone functionalized with a 2-methylcyclohexylcarbamoyl group. This structural motif is frequently utilized in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity and metabolic stability .
Properties
IUPAC Name |
3-[(2-methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-9-4-2-3-5-12(9)17-15(18)13-10-6-7-11(8-10)14(13)16(19)20/h9-14H,2-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEIOIDRCVNOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the bicyclo[22
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives, highlighting structural variations, biological activities, and applications:
Key Structural and Functional Insights
Impact of Substituents on Activity
- Thiazolylcarbamoyl Derivatives (PKZ18, PKZ18-22) : The thiazole ring enhances bacterial target engagement, likely through π-π stacking and hydrogen bonding with T-box regulatory elements. PKZ18-22’s 2-methylpropylphenyl group improves biofilm penetration compared to PKZ18’s isopropylphenyl .
- Thiophenecarboxylate Derivatives : The thiophene ring and p-tolyl group contribute to cyclic nucleotide suppression, possibly via hydrophobic interactions with phosphodiesterase domains .
Stereochemical Considerations
- Low stereo-specificity is observed in thiophenecarboxylate derivatives, allowing substitution of the bicycloheptane moiety with other multicyclic systems without significant activity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
